molecular formula C37H44O11 B1631518 Taxinine B

Taxinine B

Cat. No. B1631518
M. Wt: 664.7 g/mol
InChI Key: SLJNSLIEGINNEE-UWUOQQJISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxinine B is a natural product found in Taxus cuspidata, Taxus canadensis, and other organisms with data available.

Scientific Research Applications

Anticancer Properties and Modulation of Drug Resistance

  • Anticancer Agent and Modulator of Multidrug-Resistant Tumor Cells : Taxinine B derivatives, such as Taxinine NN-1, show significant activities as modulators of multidrug-resistant cancer cells and as anticancer agents in in vitro assays based on a Hepatocellular Carcinoma (HCC) panel (Zhang, Wang, Hirose, & Ando, 2002).
  • Effects on Multidrug-Resistant Tumor Cells : Taxoids like Taxinine NN-7 and 3,11-cyclotaxinine NN-2, isolated from Taxus cuspidata, have shown activity as modulators of multidrug-resistant tumor cells (Kosugi et al., 2000).
  • Selective Inhibitors of DNA Polymerase Alpha : Taxinine, an intermediate of taxol metabolism, selectively inhibits DNA polymerase alpha and beta, differentiating it from taxol itself, which has no such inhibitory effect (Oshige et al., 2004).

Biological Activities and Potential Applications

  • Cytotoxic Activity Against Human Cell Lines : Several neutral and basic taxoids isolated from Taxus cuspidata, including taxinine derivatives, have been evaluated for their cytotoxic activity against human cell lines, showing varying degrees of activity (Wang et al., 2008).
  • Antifungal Activities : Taxinine from Taxus cuspidata var. nana exhibited antifungal activity against various plant pathogenic fungi, suggesting potential as a natural fungicide (Tachibana, Ishikawa, & Itoh, 2005).
  • MDR Reversal Agents for Cancer Treatment : Novel taxinine analogues have been shown to possess multidrug resistance reversal activity, offering potential for use in combination therapies for cancer treatment (Zhao, Gu, Yin, & Chen, 2004).

properties

Product Name

Taxinine B

Molecular Formula

C37H44O11

Molecular Weight

664.7 g/mol

IUPAC Name

[(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28-,29-,32-,33+,34+,35-,37+/m0/s1

InChI Key

SLJNSLIEGINNEE-UWUOQQJISA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxinine B
Reactant of Route 2
Taxinine B
Reactant of Route 3
Taxinine B
Reactant of Route 4
Reactant of Route 4
Taxinine B
Reactant of Route 5
Reactant of Route 5
Taxinine B
Reactant of Route 6
Taxinine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.